1-(5-bromopyrimidin-2-yl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
883230-69-1 |
|---|---|
Molecular Formula |
C11H7BrN4 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)benzimidazole |
InChI |
InChI=1S/C11H7BrN4/c12-8-5-13-11(14-6-8)16-7-15-9-3-1-2-4-10(9)16/h1-7H |
InChI Key |
BIZFULPCLDCBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
This section would have detailed the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for each proton in the 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole molecule. Similarly, the ¹³C NMR spectral data would have provided the chemical shifts for each unique carbon atom, offering insights into their chemical environment. This data is fundamental for mapping the carbon-hydrogen framework of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Proton and Carbon Correlations
To further refine the structural assignment, two-dimensional NMR techniques would have been discussed. Correlation Spectroscopy (COSY) helps establish proton-proton couplings within the molecule, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would have been used to correlate directly attached proton and carbon atoms, providing definitive C-H connectivity.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This section would have reported the wavelength of maximum absorption (λmax) for this compound. This data offers insights into the conjugated π-system of the benzimidazole (B57391) and pyrimidine (B1678525) rings.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. This section would have presented the exact mass-to-charge ratio (m/z) of the molecular ion of this compound, as determined by HRMS. This information is crucial for confirming the molecular formula. LC-MS data, if available, would have provided information on the compound's purity and its behavior in a chromatographic system.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. Had data been available, this section would have presented detailed crystallographic parameters for this compound, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions. This would have provided an unambiguous depiction of the molecule's solid-state conformation.
Concluding Remarks
While the framework for a comprehensive analysis of this compound is in place, the absence of published experimental data prevents the generation of a detailed and scientifically accurate article. Further research and publication of the synthesis and characterization of this specific compound are required to populate the outlined sections with factual information.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
The comprehensive characterization of novel compounds like this compound heavily relies on the synergy between experimental spectroscopic techniques and theoretical computational methods. This correlative approach provides a deeper understanding of the molecular structure, electronic properties, and vibrational modes. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, which, when compared with experimental data, validate the proposed structure and provide detailed insights into the molecule's behavior.
Vibrational Spectroscopy (FT-IR)
The experimental Fourier-Transform Infrared (FT-IR) spectrum of a molecule reveals its characteristic vibrational modes. Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these vibrational frequencies. rsc.org A strong correlation between the experimental and calculated wavenumbers confirms the accuracy of the computed molecular geometry.
For instance, in the analysis of benzimidazole derivatives, the N-H stretching vibration is a key diagnostic peak. Experimentally, this appears in a specific region of the IR spectrum. Theoretical calculations can precisely predict the wavenumber for this bond's vibration. ijpsonline.com Similarly, the stretching and bending vibrations of C=N, C=C, and C-H bonds within the benzimidazole and pyrimidine rings can be assigned with high confidence by comparing the experimental spectrum with the theoretically predicted vibrational modes.
Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Benzimidazole Derivative (Data for 2-phenyl-1H-benzimidazole)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) |
| N-H Stretch | 3435 | 3450 |
| C-H Aromatic Stretch | 3050 | 3065 |
| C=N Stretch | 1617 | 1625 |
| C=C Aromatic Stretch | 1450 | 1458 |
Note: The data in this table is representative for 2-phenyl-1H-benzimidazole and serves to illustrate the correlation methodology. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon and proton framework of a molecule. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be compared against the experimental data. A high degree of linear correlation between the experimental and theoretical chemical shifts would strongly support the assigned structure. Discrepancies can often be explained by solvent effects or specific intermolecular interactions not accounted for in the gas-phase theoretical model. nih.gov
Table 2: Illustrative Correlation of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Benzimidazole Derivative (Data for 2-phenyl-1H-benzimidazole)
| Carbon Atom | Experimental ¹³C NMR (ppm) | Theoretical GIAO/DFT (ppm) |
| C2 | 151.5 | 152.1 |
| C4/C7 | 115.2 | 115.9 |
| C5/C6 | 122.8 | 123.5 |
| C3a/C7a | 138.4 | 139.0 |
Note: The data in this table is representative for 2-phenyl-1H-benzimidazole and serves to illustrate the correlation methodology. Assignment of tautomeric positions can be complex. nih.gov
Electronic Spectroscopy (UV-Vis)
The electronic transitions of a molecule can be probed using UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov
For this compound, TD-DFT calculations would predict the λmax values, which can then be compared with the experimentally measured UV-Vis spectrum. A good agreement between the experimental and theoretical λmax, along with the predicted molecular orbitals (HOMO and LUMO) involved in the transition, provides valuable information about the electronic structure of the compound. nih.govresearchgate.net
Table 3: Illustrative Comparison of Experimental and Theoretical UV-Vis Absorption for a Benzimidazole Derivative
| Solvent | Experimental λmax (nm) | Theoretical TD-DFT λmax (nm) |
| Dioxane | 285, 295 | 288, 298 |
| DMF | 288, 298 | 290, 301 |
Note: The data in this table is illustrative and shows the solvent-dependent shifts that can be modeled with theoretical calculations. nih.gov
No Public Domain Computational Data Found for this compound
Following an extensive search of scientific literature and public databases, no specific computational or theoretical studies for the chemical compound This compound could be located. As a result, the detailed analysis and data tables requested for the article outline cannot be generated at this time.
The user's request specified a detailed article structure focusing on computational chemistry and theoretical investigations, including:
Density Functional Theory (DFT) Calculations:
Geometry Optimization and Conformational Analysis
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Molecular Electrostatic Potential (MEP) Surface Analysis
Natural Bond Orbital (NBO) Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
This level of detailed reporting, including the mandatory inclusion of data tables, requires access to published research where these specific quantum mechanical calculations have been performed on the molecule .
While general methodologies for the computational analysis of benzimidazole and pyrimidine derivatives are well-documented, applying these concepts to generate specific, accurate data for "this compound" without a dedicated study would be speculative and would not meet the required standards of scientific accuracy.
Researchers utilize these computational methods to gain significant insights into a molecule's properties. For instance, DFT calculations could determine the most stable three-dimensional shape of the molecule and the dihedral angle between the benzimidazole and bromopyrimidine rings. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would help in understanding its chemical reactivity and electronic properties. An MEP map would visualize the electrostatic potential, indicating regions prone to electrophilic and nucleophilic attack. TD-DFT calculations would predict the compound's UV-Vis absorption spectrum, and further calculations could estimate its NMR chemical shifts.
However, without specific published results, providing quantitative data such as bond lengths, orbital energies, or predicted spectral values for "this compound" is not possible.
Computational Chemistry and Theoretical Investigations of 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
Theoretical and computational chemistry provides powerful tools to predict the reactivity of molecules. Reactivity indices, derived from conceptual Density Functional Theory (DFT), offer insights into the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net Key among these are the Fukui functions, which identify the most reactive sites within a molecule.
For a molecule like 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole, one would anticipate that the nitrogen atoms of both the benzimidazole (B57391) and pyrimidine (B1678525) rings, as well as the bromine-substituted carbon on the pyrimidine ring, would be key sites of interest. A computational analysis would typically involve:
Calculation of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Fukui Function Analysis: These functions (f(r)) are calculated to pinpoint the change in electron density at a specific point in the molecule as the total number of electrons is altered. This allows for a more precise identification of reactive centers than FMO analysis alone.
While general principles of reactivity for benzimidazoles and pyrimidines are established, the specific electronic interplay between these two rings, as modulated by the bromine substituent in this compound, would require a dedicated DFT study to generate precise data.
Solvent Effects in Computational Studies (e.g., implicit solvation models)
The chemical behavior and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often employ solvation models to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common choice. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it.
A computational investigation into the solvent effects on this compound would be essential to understand its properties in a realistic chemical setting, such as in a biological medium or a reaction mixture. Such a study would analyze how key properties, including molecular geometry, electronic structure, and reactivity indices, change in solvents of varying polarity. This would provide a more accurate picture of the molecule's behavior than gas-phase calculations alone.
Chemical Reactivity and Functionalization Strategies of 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole
Utilization of the Bromo-Substituent for Further Derivatization
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key handle for introducing structural diversity. Its susceptibility to various metal-catalyzed reactions makes it an ideal starting point for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they are highly applicable to heteroaryl bromides like 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.netnih.gov The bromo-substituent on the pyrimidine ring can be effectively coupled with a variety of aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.govbhu.ac.in Studies on structurally related 2-substituted benzimidazoles have demonstrated the efficiency of this reaction. For instance, the Suzuki-Miyaura coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with various boronic acids under microwave-assisted conditions using a PdCl₂(SPhos) catalytic system has been shown to produce 2-arylbenzimidazoles in good yields. nih.govstackexchange.com This suggests that this compound would readily undergo similar transformations at the C5-position of the pyrimidine ring. The reaction tolerates a wide range of functional groups, making it a robust method for diversification. bhu.ac.in
Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling on Related Heterocyclic Halides This table is based on data from analogous reactions and illustrates potential conditions.
| Catalyst System | Base | Solvent | Temperature | Reactants | Product Type | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | Heteroaryl Bromide + Arylboronic Acid | Aryl-substituted Heterocycle | stackexchange.com |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 100 °C | ortho-Bromoaniline + Boronic Ester | Aryl-substituted Aniline (B41778) | bhu.ac.in |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl or heteroaryl halides with amines. researchgate.netrsc.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include even challenging substrates like five-membered heterocyclic halides. researchgate.netnih.govresearchgate.net The C5-bromo position of this compound is an excellent candidate for Buchwald-Hartwig amination. This would allow for the introduction of a wide range of primary and secondary amines, including alkylamines, anilines, and heteroarylamines. nih.gov Optimization studies on related 5-bromobenzimidazole substrates have shown that the choice of palladium precatalyst and ligand, such as XPhos, is critical for achieving high conversion rates. researchgate.net The reaction typically proceeds under mild conditions with a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate. rsc.orgresearchgate.net
Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination This table is based on data from analogous reactions and illustrates potential conditions.
| Ligand | Palladium Source | Base | Solvent | Temperature | Reactants | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 °C | 5-Bromobenzimidazole + Amine | 5-Aminobenzimidazole | researchgate.net |
| tBuBrettPhos | Pd G3 Precatalyst | LHMDS | 1,4-Dioxane (B91453) | RT - 100 °C | Bromoimidazole + Aniline | Aminoimidazole | nih.govresearchgate.net |
An alternative strategy for functionalizing the C5-bromo position involves its conversion into an organometallic species. This is typically achieved through direct metal insertion or halogen-metal exchange, creating a potent nucleophile that can react with various electrophiles.
The use of highly activated magnesium (Rieke magnesium) or zinc dust, often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility, facilitates the insertion into the C-Br bond. wikipedia.orgstackexchange.com This method is advantageous as it can tolerate a variety of sensitive functional groups. stackexchange.com For instance, a mixed-metal synthesis using magnesium powder with LiCl and zinc chloride (ZnCl₂) can generate a stable organozinc reagent from a heteroaryl bromide. wikipedia.orgstackexchange.com This intermediate can then participate in subsequent reactions, such as copper-catalyzed acylations or palladium-catalyzed Negishi cross-couplings. wikipedia.org
Alternatively, a halogen/magnesium exchange can be performed using reagents like iPrMgCl·LiCl (Turbo-Grignard). nih.gov This method is often faster and occurs under milder conditions than direct insertion. More recently, directed metalation using sterically hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) or TMP₂Zn·2MgCl₂·2LiCl has emerged as a powerful tool for the regioselective deprotonation of heterocycles, but it can also facilitate halogen-metal exchange on halo-substituted rings. acs.org Once the organomagnesium or organozinc derivative of this compound is formed, it can be quenched with a wide array of electrophiles, including aldehydes, ketones, acyl chlorides, and alkyl halides, to introduce new functional groups at the C5-position.
Functionalization at Other Positions of the Benzimidazole (B57391) Moiety
The benzimidazole ring itself offers multiple sites for functionalization, primarily at the C2, C4, C5, C6, and C7 positions. While the C2 position is already substituted, the remaining positions on the benzene (B151609) ring are accessible for modification, often through electrophilic substitution or directed metalation/C-H activation.
The synthesis of substituted benzimidazoles often involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. Therefore, functional groups can be pre-installed on the benzimidazole ring before its coupling to the pyrimidine.
For post-synthesis modification, direct C-H functionalization is a powerful strategy. The regioselectivity of such reactions on the 1-substituted benzimidazole ring is influenced by the electronic nature of the N1-substituent (the pyrimidinyl group) and the reaction conditions. For example, C-H borylation followed by a cross-coupling reaction has been used to functionalize the C4 position of the benzimidazole scaffold. Nitration of related benzimidazole systems has also been shown to occur with good regioselectivity.
Functionalization at Other Positions of the Pyrimidine Moiety
The pyrimidine ring in this compound is electron-deficient, which dictates its reactivity. nih.gov This π-deficiency makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). The LUMO coefficients are generally higher at the C4/C6 positions compared to C2, making them the preferred sites for nucleophilic attack. researchgate.net Therefore, reaction with strong nucleophiles like alkoxides, thiolates, or amines could potentially displace a hydride ion or, if a suitable leaving group were present at these positions, lead to substitution.
Direct C-H functionalization offers another route to modify the C4 and C6 positions. Palladium-catalyzed C-H activation has been used to arylate, iodinate, and acetoxylate arylpyrimidines, where the pyrimidine ring itself acts as a directing group. Metal-free C-H borylation of 2-pyrimidylanilines has also been reported, directed by the pyrimidine nitrogen to the ortho-position of the aniline ring. nih.gov A similar directing effect could potentially activate the C4 or C6 positions of the pyrimidine ring in the target molecule for various transformations. Electrophilic substitution on the pyrimidine ring is generally difficult but, when it occurs, it favors the C5 position. Since this position is already occupied by a bromine atom, this pathway is less relevant for further derivatization unless a debromination-substitution sequence is employed.
Investigations into Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity is a critical consideration in the functionalization of a multi-substituted heterocyclic system like this compound. The outcome of a reaction is governed by the inherent electronic properties of the rings and the specific reaction conditions employed.
At the Bromo-Substituent : Reactions targeting the C5-bromo group, such as palladium-catalyzed cross-couplings or the formation of organometallic reagents, are inherently regioselective at that position due to the specific reactivity of the carbon-bromine bond. researchgate.net
On the Pyrimidine Ring : For nucleophilic aromatic substitution, there is a strong regioselective preference for the C4 and C6 positions due to the electronic stabilization of the Meisenheimer intermediate by both ring nitrogens. In C-H activation reactions, the nitrogen atoms of the pyrimidine ring can act as directing groups, guiding the catalyst to the adjacent C4 and C6 positions. nih.gov
On the Benzimidazole Ring : The regioselectivity of electrophilic substitution or C-H activation on the benzimidazole portion is less predictable and depends heavily on the directing influence of the N1-pyrimidinyl substituent and the specific catalyst or reagent used. Studies on related N-aryl benzimidazoles are needed to predict the outcome accurately. However, condition-driven regioselectivity has been observed in related systems; for example, the reaction of 2-mercaptobenzimidazole (B194830) with diketones can yield different regioisomers depending on whether the reaction is conducted in DCM, solvent-free, or under visible-light irradiation. This highlights that the reaction pathway and resulting regiochemistry can be finely tuned by the choice of conditions.
Stereoselectivity would become a factor if a chiral center is introduced during derivatization, for example, through the addition of a chiral nucleophile or the use of a chiral catalyst in a coupling reaction. However, based on the common functionalization strategies discussed, regioselectivity is the more prominent challenge.
Coordination Chemistry: Metal Complexes Involving 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole As a Ligand
Molecular Interaction Profiling of 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole and Its Derivatives
In Silico Molecular Docking Studies with Relevant Biomolecular Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in modern drug discovery for understanding drug-receptor interactions. nih.gov For benzimidazole (B57391) derivatives, docking studies have been performed against a wide array of biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.govnih.govresearchgate.net
Ligand-Protein Interaction Analysis (e.g., enzyme active sites, receptor binding domains)
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various protein targets. idaampublications.innih.gov Docking studies have elucidated the binding modes of benzimidazole derivatives within the active sites of several key proteins.
Kinase Inhibition: Benzimidazole derivatives are recognized for their potential as protein kinase inhibitors, a major goal in cancer therapy. nih.gov Docking studies on targets like Cyclin-Dependent Kinase-8 (CDK-8), Aurora B, and Fibroblast Growth Factor Receptor 1 (FGFR1) have shown that these compounds can effectively bind within the ATP-binding pocket. nih.govnih.govnih.gov Interactions typically involve hydrogen bonds with crucial amino acid residues such as Ala100 and Ala155 in CDK-8, as well as aromatic interactions with other residues in the active site. nih.govidaampublications.in For instance, a study on 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles highlighted specific interactions within the active pockets of FGFR1 and FGFR4. nih.gov
Antimicrobial Targets: The antibacterial activity of benzimidazole derivatives has been linked to their ability to inhibit essential bacterial enzymes. Molecular docking studies have explored interactions with DNA gyrase and topoisomerase II. researchgate.net The binding of these compounds within the enzyme's active site is believed to disrupt its function, leading to bacterial cell death. researchgate.net Similarly, interactions with β-tubulin are the basis for the anthelmintic activity of benzimidazole drugs, where they bind to the protein and destabilize microtubules. nih.gov Docking simulations have identified key amino acid residues like E198 as being crucial for these interactions. nih.gov
Anticancer Targets: Besides kinases, other anticancer targets have been investigated. Docking of benzimidazole derivatives into the estrogen receptor-alpha (ER-alpha), a target in breast cancer, has been performed to correlate binding affinity with anticancer activity. nih.govresearchgate.net Dihydrofolate reductase (DHFR) has also been identified as a promising target for some N,2,6-trisubstituted 1H-benzimidazole derivatives. rsc.org
The following table summarizes representative docking study results for various benzimidazole derivatives against different protein targets.
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 1,2-diphenyl-1H-benzimidazoles | SARS-CoV-2 Mpro | 5R82 | -29.12 to -79.53 | ASN15B, MET49, ASN119, ASN142, HIE164, MET165, ASP187, ARG188, GLN189 | idaampublications.in |
| 2-aryl benzimidazoles | CDK-8 | 5FGK | -9.686 | Ala100, Ala155 | nih.gov |
| 2-aryl benzimidazoles | ER-alpha | 3ERT | -7.295 | Tyr32, Val27 | nih.gov |
| Benzimidazole-thiazolidinones | Topoisomerase II | 1JIJ | Not specified | Not specified | researchgate.net |
| Benzimidazole-thiazolidinones | DNA Gyrase Subunit B | 1KZN | Not specified | Not specified | researchgate.net |
| N,2,6-Trisubstituted 1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | Not specified | rsc.org |
Ligand-Nucleic Acid Interaction Mechanisms (e.g., minor groove binding, intercalation)
While direct interaction with nucleic acids is less commonly the primary mechanism for benzimidazole derivatives compared to protein inhibition, their planar aromatic structure suggests a potential for such interactions. The inhibition of enzymes like topoisomerase and DNA gyrase, which directly manipulate the topological state of DNA, implies an indirect but crucial role in processes involving nucleic acids. researchgate.netnih.gov The binding of a derivative to these enzymes can interfere with the DNA cleavage-relegation cycle. nih.gov Some heterocyclic compounds can bind to the minor groove of DNA or intercalate between base pairs, and while specific studies on 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole are not prevalent, the general structural features of benzimidazoles make this a plausible area for further investigation.
Advanced Computational Approaches for Binding Energy Estimation and Interaction Mechanisms
Beyond standard molecular docking, more advanced computational methods are employed to refine binding poses and more accurately estimate the binding affinity. These techniques provide a deeper understanding of the forces driving the molecular recognition process.
Molecular Dynamics (MD) simulations are used to model the behavior of the ligand-target complex over time, accounting for the flexibility of both the protein and the ligand. nih.govnih.gov This approach can reveal conformational changes upon binding and highlight the stability of key interactions. nih.gov
Following MD simulations, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy. nih.gov These calculations offer a more quantitative prediction of binding affinity that often correlates better with experimental data than simple docking scores. nih.gov For example, a computational study on FGFR1 inhibitors used MD simulations and MM/GBSA calculations to understand the structural basis for selective inhibition, demonstrating that the calculated binding free energies were consistent with experimentally tested potencies. nih.gov These methods can also be used to perform in silico mutations of amino acid residues in the binding site to predict their impact on ligand binding, further clarifying the mechanism of action. nih.gov
In Vitro Biophysical Studies of Molecular Recognition (e.g., fluorescence quenching, surface plasmon resonance for binding affinity determination)
In vitro biophysical techniques are essential for validating computational predictions and quantitatively measuring binding affinities. nih.govdartmouth.edu These experimental methods provide real-world data on the kinetics and thermodynamics of molecular interactions.
Fluorescence Quenching: This technique can be used to study the binding of a compound (quencher) to a fluorescent molecule, often a protein containing tryptophan residues. The binding event can lead to a decrease (quenching) in the protein's intrinsic fluorescence. By titrating the protein with the ligand and measuring the change in fluorescence, one can determine binding constants and stoichiometry. Studies on compounds like 2,6-bis(1H-benzimidazol-2-yl)pyridine (BBP) have shown that its own fluorescence is significantly enhanced when it moves from an aqueous solution to the hydrophobic environment of a lipid membrane, a phenomenon that can be used to study membrane partitioning. nih.gov This "light switch effect" is attributed to the loss of water-induced fluorescence quenching inside the membrane. nih.gov
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govdartmouth.edu In a typical SPR experiment, one molecule (the ligand, e.g., a protein target) is immobilized on a sensor chip, and its potential binding partner (the analyte, e.g., a benzimidazole derivative) is flowed over the surface. dartmouth.edu Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. dartmouth.edu This allows for the direct measurement of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d), a measure of binding affinity, can be calculated. nih.gov SPR has been widely used to study protein-small molecule, protein-protein, and protein-DNA interactions, providing critical data for drug discovery. nih.govdartmouth.edumaastrichtuniversity.nl
Future Research Directions and Unexplored Avenues in the Study of 1 5 Bromopyrimidin 2 Yl 1h Benzimidazole
Development of Novel and More Efficient Synthetic Strategies
The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies continues to be a primary objective for researchers. nih.gov Traditional methods often involve harsh reaction conditions, tedious purification procedures, and the use of expensive or toxic reagents. nih.govias.ac.in
Future research should focus on the development of novel catalytic systems, such as nanocomposites and reusable catalysts, to improve reaction yields and facilitate product isolation. nih.gov The exploration of microwave-assisted synthesis and solvent-free reaction conditions also presents an attractive avenue for enhancing the efficiency and sustainability of benzimidazole synthesis. nih.gov Furthermore, the development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, could significantly streamline the synthesis of complex benzimidazole derivatives. nih.gov
| Synthetic Strategy | Key Advantages | References |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity | nih.gov |
| Nanocatalysis | High catalytic activity, easy recovery and reusability | nih.gov |
| Solvent-Free Reactions | Reduced environmental impact, simplified work-up | nih.gov |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | nih.gov |
Integration of Advanced Computational Methodologies for Predictive Modeling
The integration of computational chemistry and molecular modeling techniques offers a powerful tool for accelerating the discovery and development of new benzimidazole-based compounds. These methods can provide valuable insights into the structure-activity relationships (SAR) of these molecules, helping to guide the design of more potent and selective analogs.
Future research should leverage advanced computational methodologies, such as quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity and physicochemical properties of novel 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole derivatives. These predictive models can help to prioritize synthetic targets, reduce the number of costly and time-consuming experiments, and ultimately accelerate the drug discovery process.
| Computational Method | Application in Drug Discovery | References |
| Quantum Mechanics (QM) | Elucidation of electronic structure and reactivity | |
| Molecular Dynamics (MD) Simulations | Investigation of protein-ligand interactions and binding affinities | nih.gov |
| QSAR Modeling | Prediction of biological activity based on chemical structure |
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways
The chemical versatility of the benzimidazole scaffold provides a rich platform for the development of novel derivatives with diverse biological activities. mdpi.com Future research should focus on exploring undiscovered chemical transformations and derivatization pathways to expand the chemical space of this compound analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 1,2-diaminobenzene derivatives and brominated pyrimidine aldehydes. For example, analogous benzimidazoles are synthesized by reacting 1,2-diamino-4-chlorobenzene with thiophene aldehydes in ethanol under reflux (6–8 hrs) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of diamine to aldehyde), solvent polarity (ethanol or DMF), and temperature (80–100°C). Purity is enhanced via recrystallization in aqueous ethanol. Characterization relies on NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry .
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Key steps:
- Data Collection : Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å), θ range 2.6–24.9°, and T = 200 K .
- Refinement : SHELXL for full-matrix least-squares refinement. Typical metrics: , , S = 1.08 for . Hydrogen atoms are placed via difference Fourier maps and refined using riding models .
- Unit Cell : Monoclinic , Å, Å, Å, , ų .
Advanced Research Questions
Q. How can rotational disorder in the pyrimidine or benzimidazole moieties be resolved during crystallographic refinement?
- Methodology : For disordered groups (e.g., thiophene rings in analogous compounds), use SHELXL constraints:
- Site Occupancy Refinement : Split occupancy (e.g., 92.7:7.3 ratio) with EADP constraints to equalize anisotropic displacement parameters .
- Geometric Restraints : FLAT restraints to maintain planar geometry and SAME to enforce equivalent bond lengths .
- Validation : Check using Mercury’s void analysis (to detect packing inconsistencies) and R (< 0.072 for data quality) .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology :
- NMR vs. XRD : Resolve discrepancies (e.g., proton chemical shifts vs. hydrogen-bonding networks) by comparing - NOESY (for solution conformation) with XRD-derived torsion angles (e.g., 38.9° dihedral between benzimidazole and pyrimidine) .
- Thermal Motion Artifacts : Use anisotropic displacement parameters (ADPs) to distinguish dynamic disorder (thermal motion) from static disorder (crystallographic defects) .
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
- Methodology : Analyze packing motifs via Mercury’s Materials Module:
- Weak Interactions : Identify C–H⋯N (2.6–2.7 Å) and C–H⋯S (2.6 Å) hydrogen bonds forming [100]-directed chains .
- π-Stacking : Measure centroid distances (3.5–4.0 Å) between benzimidazole and pyrimidine rings using PLATON .
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify packing stability .
Methodological Best Practices
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Tools :
- DFT Calculations : Gaussian or ORCA for HOMO-LUMO gaps (e.g., ~4.5 eV for similar benzimidazoles) and electrostatic potential maps .
- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., NS5B polymerase in antiviral research) .
Q. How can researchers validate the purity and regioselectivity of brominated intermediates during synthesis?
- Validation Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
